miuraenamide A

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 744763. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

905982-74-3 |

|---|---|

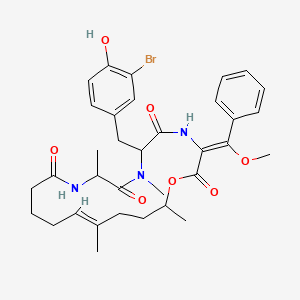

Molecular Formula |

C34H42BrN3O7 |

Molecular Weight |

684.6 g/mol |

IUPAC Name |

(3E,15E)-6-[(3-bromo-4-hydroxyphenyl)methyl]-3-[methoxy(phenyl)methylidene]-7,9,16,19-tetramethyl-1-oxa-4,7,10-triazacyclononadec-15-ene-2,5,8,11-tetrone |

InChI |

InChI=1S/C34H42BrN3O7/c1-21-11-9-10-14-29(40)36-23(3)33(42)38(4)27(20-24-17-18-28(39)26(35)19-24)32(41)37-30(34(43)45-22(2)16-15-21)31(44-5)25-12-7-6-8-13-25/h6-8,11-13,17-19,22-23,27,39H,9-10,14-16,20H2,1-5H3,(H,36,40)(H,37,41)/b21-11+,31-30+ |

InChI Key |

LOOHMHDNJMUEAT-SFHJFPFYSA-N |

SMILES |

CC1CCC(=CCCCC(=O)NC(C(=O)N(C(C(=O)NC(=C(C2=CC=CC=C2)OC)C(=O)O1)CC3=CC(=C(C=C3)O)Br)C)C)C |

Isomeric SMILES |

CC1CC/C(=C/CCCC(=O)NC(C(=O)N(C(C(=O)N/C(=C(\C2=CC=CC=C2)/OC)/C(=O)O1)CC3=CC(=C(C=C3)O)Br)C)C)/C |

Canonical SMILES |

CC1CCC(=CCCCC(=O)NC(C(=O)N(C(C(=O)NC(=C(C2=CC=CC=C2)OC)C(=O)O1)CC3=CC(=C(C=C3)O)Br)C)C)C |

Other CAS No. |

905982-74-3 |

Synonyms |

miuraenamide A |

Origin of Product |

United States |

Foundational & Exploratory

Miuraenamide A: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Miuraenamide A is a cyclic depsipeptide of myxobacterial origin with potent antifungal and antitumor activities. Isolated from the slightly halophilic myxobacterium Paraliomyxa miuraensis, this natural product has garnered significant interest for its unique mode of action, which involves the stabilization of actin filaments. This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of this compound, including detailed experimental protocols and data presented for researchers in the field of natural product chemistry and drug discovery.

Discovery and Producing Organism

This compound was first isolated from the myxobacterium Paraliomyxa miuraensis (strain SMH-27-4), which was discovered in a near-seashore soil sample from the Miura Peninsula in Kanagawa Prefecture, Japan.[1][2] This strain is characterized as a "slightly halophilic" myxobacterium, requiring low salt concentrations (0.5–1.0%) for optimal growth.[1] The discovery of this compound and its congeners from this rare marine myxobacterium highlighted the potential of underexplored microbial habitats as a source of novel bioactive secondary metabolites.[2][3]

Isolation and Purification of this compound

The isolation of this compound from the culture of Paraliomyxa miuraensis is a multi-step process involving extraction and chromatographic purification. While exact yields can vary between batches, the general workflow is outlined below.

Fermentation of Paraliomyxa miuraensis

A detailed protocol for the cultivation of P. miuraensis is crucial for obtaining sufficient biomass for the extraction of this compound.

-

Strain: Paraliomyxa miuraensis SMH-27-4

-

Medium: VY/2-1/5SWS agar plates are used for initial cultivation.[4]

-

Inoculation: The outer edge of a swarming colony is excised and used to inoculate fresh plates.[4]

-

Incubation: Plates are incubated at 27 °C for 14 days.[4]

-

Scaling Up: For larger scale production, liquid cultures can be established, although specific details on optimal liquid fermentation conditions for high-yield this compound production are not extensively published. The original producer strain, SMH-27-4, is known to be difficult to culture, with a long culture period of 18 days to achieve maximal production.[2]

Extraction and Chromatographic Purification

The following protocol is a synthesized methodology based on standard natural product isolation techniques.

| Step | Procedure |

| 1. Biomass Harvesting | The bacterial cells are harvested from the agar plates or liquid culture by scraping or centrifugation. |

| 2. Extraction | The collected biomass is extracted with an organic solvent, typically methanol or ethyl acetate, to isolate the secondary metabolites. This process is often repeated multiple times to ensure complete extraction. |

| 3. Solvent Partitioning | The crude extract is then subjected to solvent-solvent partitioning. For example, a methanol extract can be partitioned between ethyl acetate and water. The bioactive compounds, including this compound, are expected to partition into the organic layer. |

| 4. Initial Chromatography | The organic extract is concentrated under reduced pressure and subjected to an initial chromatographic separation, such as silica gel column chromatography, using a gradient of solvents (e.g., hexane, ethyl acetate, methanol) to fractionate the extract based on polarity. |

| 5. Bioassay-Guided Fractionation | Fractions are tested for their biological activity (e.g., antifungal or cytotoxic activity) to identify those containing the compound of interest. |

| 6. High-Performance Liquid Chromatography (HPLC) | The active fractions are further purified by reversed-phase HPLC using a C18 column and a suitable solvent system (e.g., a gradient of acetonitrile in water) to yield pure this compound. |

Structural Elucidation

The planar structure and absolute stereochemistry of this compound were determined through a combination of spectroscopic techniques.

Spectroscopic Data

High-resolution mass spectrometry (HRMS) is used to determine the elemental composition, and Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HMBC, HSQC, and NOESY) is employed to elucidate the connectivity and stereochemistry of the molecule.[2]

Table 1: Key Spectroscopic Data for this compound

| Technique | Observation |

| HR-ESI-MS | m/z 684.2216 [M+H]+ (Calculated for C34H43BrN4O7, 684.2217)[5] |

Note: A complete, publicly available table of 1H and 13C NMR chemical shifts for this compound could not be located in the searched literature. Researchers are advised to consult the primary publications for detailed spectroscopic data.

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, with its primary mechanism of action being the stabilization of the actin cytoskeleton.

Antifungal and Antimicrobial Activity

This compound demonstrates potent antifungal activity, particularly against the plant pathogen Phytophthora capsici, with a minimum inhibition dose of 25 ng/disk.[1] The β-methoxyacrylate moiety of the molecule is crucial for its antimicrobial properties.[2]

Cytotoxic Activity

This compound displays high cytotoxicity against various tumor cell lines. This activity is attributed to its ability to interfere with the actin cytoskeleton, which is essential for cell division, migration, and morphology.

Table 2: Reported Cytotoxic Activities of this compound

| Cell Line | Activity Metric | Reported Value | Reference |

| Various Tumor Cell Lines | High Cytotoxicity | Not specified | |

| HUVEC | Inhibition of Proliferation | Nanomolar concentration | [1] |

Mechanism of Action: Actin Cytoskeleton Stabilization

The primary molecular target of this compound is actin. It promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin) and stabilizes the resulting filaments. This leads to a disruption of the dynamic equilibrium of the actin cytoskeleton, affecting numerous cellular processes.

The interaction of this compound with actin leads to a signaling cascade that impacts cell adhesion and migration. This is thought to involve the regulation of Rho GTPases, which are key regulators of the actin cytoskeleton.

Experimental Workflow for Actin Polymerization Assay

Caption: Workflow for the pyrene-labeled actin polymerization assay.

Actin Cytoskeleton Signaling Pathway

Caption: Proposed signaling pathway of this compound's effect on the actin cytoskeleton.

Experimental Protocols

Actin Polymerization Assay (Pyrene-Labeled)

This protocol is adapted from standard methods for monitoring actin polymerization.

-

Preparation of Reagents:

-

G-Actin Stock Solution: Reconstitute lyophilized pyrene-labeled actin in G-buffer (e.g., 5 mM Tris-HCl, pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT) to a final concentration of 10 µM. Keep on ice.

-

This compound Stock Solution: Prepare a concentrated stock solution of this compound in DMSO.

-

10x Polymerization Buffer: Prepare a 10x concentrated buffer to initiate polymerization (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP).

-

-

Assay Procedure:

-

In a 96-well black plate, add G-buffer and the desired concentration of this compound (or DMSO as a vehicle control).

-

Add the G-actin stock solution to each well to a final concentration of 1 µM.

-

Initiate polymerization by adding 1/10th volume of the 10x polymerization buffer.

-

Immediately place the plate in a fluorescence plate reader.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for at least 1 hour. Use an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.

-

Plot the fluorescence intensity versus time to obtain polymerization curves. The rate of polymerization can be determined from the slope of the linear phase of the curve.

-

Cell Viability (MTT) Assay

This is a standard colorimetric assay to assess the cytotoxic effects of this compound.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) for 48-72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

This compound represents a valuable chemical probe for studying the actin cytoskeleton and a promising lead compound for the development of novel anticancer and antifungal agents. Its unique origin from a rare marine myxobacterium underscores the importance of exploring diverse microbial ecosystems for new drug discovery. Further research into its detailed mechanism of action, structure-activity relationships, and optimization of its production will be crucial for realizing its full therapeutic potential.

References

Miuraenamide A: A Technical Guide to its Structure, Stereochemistry, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miuraenamide A is a cyclodepsipeptide natural product first isolated from the slightly halophilic myxobacterium Paraliomyxa miuraensis.[1] It has garnered significant interest within the scientific community due to its potent biological activities, including antimicrobial, antifungal, and antitumor properties. At the core of its mechanism of action is its ability to stabilize actin filaments, placing it in a class of compounds with profound effects on cellular architecture and function. This technical guide provides an in-depth overview of the chemical structure, stereochemistry, and biological activity of this compound, complete with quantitative data, detailed experimental protocols, and pathway visualizations to support further research and drug development efforts.

Chemical Structure and Stereochemistry

This compound is a 14-membered cyclodepsipeptide, characterized by a macrocycle containing three amino acid residues and one hydroxy acid residue. The constituent units are N-methyl-bromotyrosine, alanine, and a unique β-methoxy-dehydrophenylalanine (β-MeO-Δ-Phe) moiety, linked to a 3-hydroxy-2,4-dimethyl-5-hexenoic acid residue.

The absolute stereochemistry of the five chiral centers in this compound has been determined through a combination of spectroscopic analysis, chemical derivatization, and the application of the modified Mosher's and Marfey's methods.[1] The established configurations are as follows:

-

(2S, 3R, 4R)-3-hydroxy-2,4-dimethyl-5-hexenoic acid

-

L-Alanine

-

(2S, 3R)-N-methyl-3-bromo-tyrosine

-

The exocyclic double bond of the β-methoxy-dehydrophenylalanine residue has a (Z)-configuration.

Figure 1. Chemical structure of this compound with assigned stereochemistry.

Biological Activity and Quantitative Data

The primary biological effect of this compound is the stabilization of F-actin, leading to the promotion of actin polymerization and nucleation.[2] This activity underlies its potent cytotoxicity against a range of cancer cell lines and its effects on cell migration and morphology.

Cytotoxicity

This compound exhibits significant cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HCT-116 | Colon Cancer | ~9 | [2] |

| HepG2 | Liver Cancer | ~9 | [2] |

| HL-60 | Leukemia | ~9 | [2] |

| U-2 OS | Osteosarcoma | ~9 | [2] |

| HUVEC | Normal Endothelial Cells | ~9 | [2] |

Inhibition of NADH Oxidase

This compound has also been shown to inhibit NADH oxidase, which may contribute to its antimicrobial and antitumor activities.

| Target | IC50 (µM) |

| NADH Oxidase | 50 |

Effects on Cell Migration

This compound has been demonstrated to inhibit the migration of human umbilical vein endothelial cells (HUVECs) in a concentration-dependent manner.[2]

| Assay | IC50 (nM) |

| HUVEC Cell Migration (Scratch Assay) | ~80 |

Experimental Protocols

Actin Polymerization Assay (Pyrene-Labeled Actin)

This protocol describes a common method to monitor the kinetics of actin polymerization in the presence of a test compound like this compound. The assay relies on the fluorescence enhancement of pyrene-conjugated actin upon its incorporation into the polymeric F-actin state.

Materials:

-

Monomeric pyrene-labeled rabbit skeletal muscle actin

-

Unlabeled rabbit skeletal muscle actin

-

G-buffer (5 mM Tris-HCl pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT)

-

10x Polymerization Buffer (500 mM KCl, 20 mM MgCl2, 10 mM ATP)

-

This compound stock solution (in DMSO)

-

Fluorescence spectrophotometer capable of kinetic measurements (Excitation: ~365 nm, Emission: ~407 nm)

-

96-well black microplates

Procedure:

-

Preparation of Monomeric Actin: Reconstitute lyophilized pyrene-labeled and unlabeled actin in G-buffer to a final concentration of 1 mg/mL. Incubate on ice for 1 hour to depolymerize any actin oligomers. Centrifuge at 100,000 x g for 30 minutes at 4°C to pellet any remaining F-actin. The supernatant contains the G-actin. Determine the protein concentration using a spectrophotometer.

-

Assay Setup: In a 96-well black microplate, prepare the reaction mixtures. For a typical 100 µL reaction, combine G-buffer, the desired concentration of this compound (or DMSO for control), and the G-actin solution (typically a 5-10% pyrene-labeled to unlabeled actin ratio) to a final actin concentration of 2-4 µM.

-

Initiation of Polymerization: Initiate actin polymerization by adding 10 µL of 10x Polymerization Buffer to each well.

-

Kinetic Measurement: Immediately place the microplate in the fluorescence spectrophotometer and begin recording the fluorescence intensity every 30-60 seconds for 1-2 hours at room temperature.

-

Data Analysis: Plot the fluorescence intensity as a function of time. The rate of polymerization can be determined from the slope of the linear portion of the curve. The lag time before the onset of rapid polymerization reflects the nucleation phase.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Cancer cell line of interest (e.g., HCT-116)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well clear microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only). Incubate for 48-72 hours.

-

MTT Incubation: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Plot the percentage of cell viability (relative to the vehicle control) against the logarithm of the this compound concentration. The IC50 value can be calculated from the resulting dose-response curve.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound

This compound's primary intracellular target is actin. By binding to and stabilizing F-actin, it disrupts the dynamic equilibrium of actin polymerization and depolymerization. This has downstream consequences on various cellular processes that are dependent on a dynamic actin cytoskeleton, including cell migration, division, and the regulation of gene transcription. One notable downstream effect is the activation of the Myocardin-related transcription factor A (MRTF-A), a transcriptional coactivator that is regulated by G-actin levels. In contrast, this compound does not appear to activate Yes-associated protein (YAP), another mechanosensitive transcriptional regulator.[3]

This compound signaling pathway.

Total Synthesis Workflow of this compound

The total synthesis of this compound has been achieved through various routes. A common strategy involves the synthesis of the linear precursor followed by macrolactamization. The following diagram illustrates a generalized workflow.

References

- 1. Miuraenamides: antimicrobial cyclic depsipeptides isolated from a rare and slightly halophilic myxobacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Actin stabilizing compounds show specific biological effects due to their binding mode - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Miuraenamide A's Mechanism of Action on Actin Filaments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Miuraenamide A, a cyclodepsipeptide of myxobacterial origin, has emerged as a potent modulator of the actin cytoskeleton. This technical guide provides an in-depth analysis of its mechanism of action, detailing its effects on actin filament polymerization, depolymerization, and its unique interactions with actin-binding proteins. This document summarizes key quantitative data, outlines experimental methodologies for studying this compound's effects, and presents visual representations of its molecular interactions and experimental workflows.

Introduction

The actin cytoskeleton is a dynamic network of protein filaments essential for numerous cellular processes, including cell motility, division, and intracellular transport.[1] The constant assembly and disassembly of actin filaments are tightly regulated by a host of actin-binding proteins (ABPs).[1] Small molecules that perturb actin dynamics are invaluable tools for cell biology research and hold potential as therapeutic agents.[2] this compound is an actin-stabilizing compound that promotes the nucleation and polymerization of actin filaments.[1][3] Structurally and functionally similar to jasplakinolide, this compound exhibits distinct effects on the actin cytoskeleton, particularly in its selective inhibition of cofilin binding to F-actin.[4][5] This guide delves into the molecular underpinnings of this compound's activity.

Mechanism of Action

Binding Site and Interaction with Actin

Molecular dynamics simulations suggest that this compound binds to a specific site on F-actin. The bromophenol group of this compound is proposed to interact with actin residues Tyr133, Tyr143, and Phe352.[4] This interaction is believed to induce a conformational change, shifting the D-loop of an adjacent actin monomer and resulting in a tighter packing of the actin subunits within the filament.[4] This binding site is located within the macrolide binding cleft of actin.[6]

Effects on Actin Polymerization and Depolymerization

This compound actively promotes the formation of actin filaments. In vitro assays demonstrate that it accelerates both the nucleation and elongation phases of actin polymerization.[1][5] This leads to an overall increase in the rate of actin filament formation.[1] Furthermore, this compound stabilizes existing actin filaments, thereby inhibiting their depolymerization.[4]

Selective Inhibition of Cofilin Binding

A key feature that distinguishes this compound from other actin stabilizers like jasplakinolide is its selective interference with the actin-binding protein cofilin.[4][5] this compound competes with cofilin for binding to F-actin, leading to a significant reduction in the amount of cofilin associated with actin filaments.[5] This inhibitory effect is specific, as this compound does not affect the binding of other ABPs such as gelsolin or the Arp2/3 complex to F-actin.[5] The proposed mechanism for this selectivity involves the this compound-induced conformational change in F-actin, which occludes the cofilin binding site.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the effects of this compound on actin dynamics and cell behavior.

| Parameter | Compound | Concentration | Observed Effect | Reference |

| Actin Polymerization | This compound | 1 µM | Accelerated nucleation and polymerization in pyrene assay. | [1][5] |

| Actin Filament Formation | This compound | 500 nM - 5 µM | Increased number of filaments in TIRF microscopy assay. | [5] |

| Cellular F-actin Morphology | This compound | 30 nM | Reorganization of the actin cytoskeleton into clusters/aggregates. | [1] |

| Cellular F-actin Morphology | This compound | 100 nM | Complete destruction of the actin cytoskeleton and formation of perinuclear actin aggregates. | [1] |

| Cell Migration (2D Chemotaxis) | This compound | 10 nM | Inhibition of directed migration of HUVEC cells. | [1] |

| Cofilin Binding to F-actin | This compound | 50 nM | Reduced co-localization of cofilin with F-actin in HUVECs. | [5] |

| Compound Derivative | Effect on Actin | Reference |

| LK701, LK703, LK717, LK719 | Inhibition of actin nucleation (paradoxical inversion of this compound's action). | [2][6] |

Experimental Protocols

Actin Polymerization Assay (Pyrene Assay)

This assay monitors the change in fluorescence of pyrene-labeled actin to measure the rate of actin polymerization.

Methodology:

-

Prepare a solution of G-actin containing a small percentage of pyrene-labeled G-actin.

-

Initiate polymerization by adding a polymerization-inducing buffer (e.g., containing KCl and MgCl2).

-

Immediately before starting the measurement, add this compound or a vehicle control to the actin solution.

-

Monitor the increase in pyrene fluorescence over time using a fluorometer. The excitation wavelength is typically around 365 nm and the emission wavelength around 407 nm.

-

The rate of polymerization is determined from the slope of the fluorescence curve during the elongation phase.[5][7]

In Vitro Actin Filament Formation (TIRF Microscopy)

Total Internal Reflection Fluorescence (TIRF) microscopy allows for the direct visualization and quantification of individual actin filament formation in real-time.

Methodology:

-

Prepare a mixture of unlabeled G-actin and a small proportion of fluorescently labeled G-actin (e.g., Atto488-actin).[8]

-

Use a tethering protein, such as α-actinin, to attach the growing filaments to the coverslip surface.[8]

-

Initiate polymerization by adding the actin mixture to a flow cell containing the tethering protein and polymerization buffer.

-

Add this compound or a control substance to the reaction mixture.

-

Acquire images of the elongating filaments over time using a TIRF microscope.[8]

-

Analyze the images to quantify the number and elongation rate of the actin filaments.[6]

Cofilin-Actin Co-sedimentation Assay

This assay is used to determine the effect of this compound on the binding of cofilin to F-actin.

Methodology:

-

Polymerize G-actin to form F-actin.

-

Incubate the pre-formed F-actin with cofilin in the presence or absence of this compound. A molar ratio of 1:10 (protein to compound) is often used.[5]

-

Centrifuge the samples at high speed to pellet the F-actin and any bound proteins.

-

Carefully separate the supernatant from the pellet.

-

Analyze the protein content of the supernatant and pellet fractions by SDS-PAGE and Coomassie staining or Western blotting.

-

Quantify the amount of cofilin in the pellet fraction to determine the extent of its binding to F-actin.[5]

Visualizations

Signaling Pathways and Molecular Interactions

Caption: Mechanism of this compound on Actin Filaments.

Experimental Workflow: Cofilin Co-sedimentation

Caption: Workflow for Cofilin-Actin Co-sedimentation Assay.

Structure-Activity Relationship

Synthetic modifications of the this compound structure have revealed the possibility of altering its biological activity. Notably, certain derivatives have been shown to act as inhibitors of actin nucleation, a paradoxical inversion of the parent compound's function.[2][6] For instance, replacing the ester bond in the cyclodepsipeptide with an N-methylated amide bond resulted in analogues with lower biological activity, which could be enhanced by the incorporation of a p-nitrophenyl group.[3][9] These findings suggest that the miuraenamide scaffold is a promising template for developing novel actin-targeting agents with tailored functionalities.[2]

Conclusion

This compound is a potent actin-stabilizing agent that enhances actin polymerization and uniquely inhibits the binding of the severing protein cofilin to F-actin. Its distinct mechanism of action, which differs from that of other actin stabilizers, makes it a valuable tool for dissecting the complex regulation of the actin cytoskeleton. The ability to synthetically modify its structure to either enhance or invert its activity opens up new avenues for the development of selective probes and potential therapeutics targeting actin-dependent cellular processes. Further research into the structure-activity relationships of miuraenamide analogues will be crucial for realizing this potential.

References

- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of New Cyclopeptide Analogues of the Miuraenamides: Ingenta Connect [ingentaconnect.com]

- 4. Evaluation of the actin binding natural compounds this compound and Chivosazole A [edoc.ub.uni-muenchen.de]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Turning the Actin Nucleating Compound Miuraenamide into Nucleation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of New Cyclopeptide Analogues of the Miuraenamides - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Potent Biological Activity of Miuraenamide A: A Technical Guide for Researchers

An In-depth Exploration of the Cyclodepsipeptide Miuraenamide A, its Mechanism of Action as an Actin Stabilizer, and its Impact on Cellular Processes.

Introduction

This compound is a novel cyclodepsipeptide antibiotic isolated from the slightly halophilic myxobacterium Paraliomixa miuraensis.[1] As a member of the cyclodepsipeptide class of natural products, it has garnered significant attention within the scientific community for its potent biological activities, including antimicrobial effects, inhibition of NADH oxidase, and profound cytotoxicity against a range of tumor cell lines.[1] This technical guide provides a comprehensive overview of the biological activity of this compound, with a focus on its role as an actin filament stabilizer, its impact on cellular signaling pathways, and detailed methodologies for its study.

Core Mechanism of Action: Actin Filament Stabilization

This compound exerts its primary biological effects through the modulation of the actin cytoskeleton. It is a potent actin filament stabilizing agent, promoting both the nucleation and polymerization of actin monomers into filamentous actin (F-actin).[1] This activity is comparable to other well-known actin stabilizers like jasplakinolide and phalloidin. However, this compound distinguishes itself through a unique molecular interaction with F-actin.

Molecular dynamics simulations suggest that the bromophenol group of this compound interacts with actin residues Tyr133, Tyr143, and Phe352.[2] This interaction induces a conformational change in the D-loop of an adjacent actin protomer, leading to a tighter packing of the actin monomers within the filament.[2] A critical consequence of this conformational shift is the selective inhibition of cofilin binding to F-actin.[2] Cofilin is a key actin-binding protein responsible for severing and depolymerizing actin filaments. By preventing cofilin binding, this compound effectively stabilizes F-actin, leading to an accumulation of actin filaments within the cell.[2]

Quantitative Biological Activities

The potent biological effects of this compound have been quantified across various assays, demonstrating its activity at nanomolar concentrations.

| Activity | Cell Line/System | IC50/EC50/Concentration | Reference |

| Cytotoxicity | HCT-116 (Colon Cancer) | Data for derivatives available | [2] |

| Cytotoxicity | U-2 OS (Osteosarcoma) | Data for derivatives available | [2] |

| NADH Oxidase Inhibition | - | 50 µM | [3] |

| MRTF-A Activation | Endothelial Cells | 50 nM | |

| Inhibition of Cell Proliferation | Endothelial Cells | Nanomolar concentrations | [1] |

| Inhibition of Cell Migration | Endothelial Cells | Nanomolar concentrations | [1] |

Impact on Cellular Signaling: The MRTF-A/SRF Pathway

This compound's stabilization of the actin cytoskeleton has a direct impact on intracellular signaling pathways that are regulated by actin dynamics. One of the key pathways affected is the Myocardin-Related Transcription Factor A (MRTF-A) and Serum Response Factor (SRF) signaling cascade.

In its inactive state, MRTF-A is sequestered in the cytoplasm through its association with monomeric globular actin (G-actin). This compound-induced actin polymerization depletes the cytoplasmic pool of G-actin. This reduction in G-actin levels leads to the dissociation of G-actin from MRTF-A, unmasking a nuclear localization signal (NLS) on MRTF-A. The unmasked NLS facilitates the translocation of MRTF-A into the nucleus, where it acts as a coactivator for the transcription factor SRF. The active MRTF-A/SRF complex then binds to serum response elements (SREs) in the promoter regions of target genes, initiating their transcription. These target genes are often involved in cytoskeletal organization, cell adhesion, and migration.

This compound-induced activation of the MRTF-A/SRF signaling pathway.

Experimental Protocols

Actin Polymerization Assay (Pyrene Assay)

This assay measures the rate of actin polymerization by monitoring the fluorescence of pyrene-labeled G-actin. Pyrene fluorescence increases significantly upon incorporation into the hydrophobic environment of F-actin.

Workflow:

Workflow for the Pyrene-based Actin Polymerization Assay.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT).

-

Prepare 10x polymerization buffer (e.g., 500 mM KCl, 20 mM MgCl₂, 10 mM ATP).

-

Reconstitute pyrene-labeled and unlabeled actin in G-buffer to a stock concentration (e.g., 10 µM).

-

-

Assay Procedure:

-

In a fluorometer cuvette, mix pyrene-labeled and unlabeled G-actin to the desired final concentration and labeling percentage (e.g., 1 µM total actin with 10% pyrene-labeled actin) in G-buffer.

-

Add this compound or a vehicle control (e.g., DMSO) to the actin solution and incubate for a short period.

-

Initiate polymerization by adding 1/10th volume of 10x polymerization buffer.

-

Immediately begin monitoring fluorescence at an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.

-

Record fluorescence intensity over time until a plateau is reached.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time.

-

The initial slope of the curve represents the nucleation rate, and the maximum slope represents the elongation rate.

-

Total Internal Reflection Fluorescence (TIRF) Microscopy

TIRF microscopy allows for the direct visualization of individual actin filament nucleation and elongation near a glass surface.

Workflow:

Workflow for TIRF Microscopy of Actin Polymerization.

Detailed Methodology:

-

Flow Cell Preparation:

-

Clean glass coverslips and microscope slides thoroughly.

-

Functionalize the coverslip surface (e.g., with biotinylated BSA and streptavidin) to tether actin filaments.

-

-

Reaction Mixture Preparation:

-

Prepare a reaction mix containing fluorescently labeled G-actin (e.g., Alexa Fluor 488-labeled actin) in a polymerization-permissive buffer.

-

Include an oxygen scavenging system (e.g., glucose oxidase, catalase, and glucose) to reduce photobleaching.

-

-

Image Acquisition:

-

Introduce the reaction mixture containing actin monomers and this compound (or control) into the flow cell.

-

Mount the flow cell on a TIRF microscope.

-

Acquire time-lapse images of the growing actin filaments.

-

-

Data Analysis:

-

Use image analysis software (e.g., ImageJ) to quantify the number of newly formed filaments (nucleation) and measure the change in filament length over time (elongation rate).

-

Cell Migration Assay (Boyden Chamber Assay)

This assay assesses the effect of this compound on the migratory capacity of cells through a porous membrane.

Workflow:

Workflow for the Boyden Chamber Cell Migration Assay.

Detailed Methodology:

-

Cell Preparation:

-

Culture cells to sub-confluency and serum-starve them for several hours before the assay.

-

Harvest and resuspend the cells in a serum-free medium.

-

-

Assay Setup:

-

Place transwell inserts (with an appropriate pore size for the cell type) into a 24-well plate.

-

Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber.

-

Add the cell suspension containing this compound or a vehicle control to the upper chamber of the transwell insert.

-

-

Incubation and Analysis:

-

Incubate the plate at 37°C in a CO₂ incubator for a duration sufficient for cell migration (e.g., 6-24 hours).

-

After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane (e.g., with methanol) and stain them (e.g., with crystal violet).

-

Count the number of stained cells in several microscopic fields to determine the extent of migration.

-

NADH Oxidase Inhibition Assay

This assay measures the activity of NADH oxidase by monitoring the oxidation of NADH to NAD⁺, which results in a decrease in absorbance at 340 nm.

Workflow:

Workflow for the NADH Oxidase Inhibition Assay.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a suitable buffer (e.g., Tris-HCl or phosphate buffer) at the optimal pH for the enzyme.

-

Prepare a stock solution of NADH.

-

Prepare the enzyme source (e.g., mitochondrial fractions or purified NADH oxidase).

-

-

Assay Procedure:

-

In a UV-transparent cuvette or microplate, add the buffer and the enzyme preparation.

-

Add this compound at a range of concentrations (and a vehicle control).

-

Initiate the reaction by adding NADH.

-

Immediately measure the decrease in absorbance at 340 nm over a set period using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the initial rate of the reaction (the change in absorbance per unit time).

-

Plot the percentage of enzyme inhibition against the concentration of this compound.

-

Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity.

-

Conclusion

This compound is a potent cyclodepsipeptide with a unique mechanism of action as an actin filament stabilizer. Its ability to selectively inhibit cofilin binding through a specific interaction with F-actin sets it apart from other compounds in its class. This activity leads to significant downstream effects on cellular processes, including the activation of the MRTF-A/SRF signaling pathway, and potent cytotoxicity against cancer cells. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the multifaceted biological activities of this compound and explore its potential as a therapeutic agent.

References

Miuraenamide A: An In-Depth Technical Guide to a Novel Actin Filament Stabilizing Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Miuraenamide A is a potent cyclodepsipeptide antibiotic isolated from the myxobacterium Paraliomyxa miuraensis.[1] It has emerged as a significant tool in cell biology due to its distinct mechanism of action as an actin filament stabilizer. Unlike other stabilizers, this compound exhibits a unique selectivity by competing exclusively with the actin-depolymerizing factor cofilin for its binding site on F-actin.[2][3] This property, combined with its ability to promote actin nucleation and polymerization, makes it a valuable agent for dissecting the complex roles of actin dynamics in various cellular processes.[1][3] This document provides a comprehensive overview of this compound, detailing its mechanism of action, cellular effects, relevant quantitative data, and the experimental protocols used for its characterization.

Mechanism of Action

This compound exerts its effects by directly interacting with actin, influencing its polymerization dynamics and its interplay with actin-binding proteins (ABPs).

Effects on Actin Polymerization

In vitro studies have demonstrated that this compound has a profound impact on actin dynamics:

-

Nucleation and Polymerization: It accelerates the initial nucleation phase and enhances the overall rate of actin polymerization.[1][3]

-

Filament Elongation: It has been shown to double the elongation rate of individual actin filaments.[1]

-

Filament Stabilization: this compound stabilizes F-actin by retarding depolymerization.[4] This is achieved by creating a tighter packing of actin monomers within the filament.[2][5]

Molecular Binding and Selective Inhibition of Cofilin

The unique characteristic of this compound is its selective interference with cofilin, a key protein in actin disassembly.

-

Binding Site: Molecular dynamics simulations suggest that the bromophenol group of this compound interacts with actin residues Tyr133, Tyr143, and Phe352.[2][3]

-

Conformational Change: This interaction induces a conformational shift in the D-loop of an adjacent actin monomer.[2][3][5]

-

Cofilin Occlusion: The D-loop shift effectively blocks the binding site for cofilin on F-actin, thereby preventing cofilin-mediated filament severing and depolymerization.[2][3][6] This mechanism is distinct from that of jasplakinolide, which also stabilizes F-actin but does not prevent cofilin binding.[2][3] this compound does not interfere with the binding of other ABPs like gelsolin or the Arp2/3 complex.[3]

Quantitative Data

The biological activity of this compound has been quantified in various assays, both in vitro and in cellular contexts.

Table 1: In Vitro Effects on Actin Dynamics

| Parameter | Condition | Observation | Reference |

| Actin Polymerization | 1 µM this compound | Accelerated nucleation and polymerization | [1] |

| Filament Elongation Rate | 250 nM this compound | Doubled compared to control | [1] |

| Filament Nucleation | 500 nM this compound | Increased number of filaments | [3] |

| Filament Depolymerization | 5 µM this compound | Disassembly of filaments was retarded | [1][4] |

| Phalloidin Competition | Increasing MiuA conc. | Displaced rhodamine-phalloidin from F-actin | [4] |

Table 2: Cellular Effects and Cytotoxicity

| Cell Line | Assay | Effect | Value | Reference |

| HCT-116 (Colon Cancer) | Cytotoxicity | Growth Inhibition | IC₅₀ in low nM range | [7] |

| U-2 OS (Osteosarcoma) | Cytotoxicity | Growth Inhibition | IC₅₀ in low nM range | [7] |

| HUVEC | Proliferation | Inhibition | Nanomolar concentrations | [1] |

| HUVEC | Migration | Inhibition | - | [1] |

| RPE-1 | Migration Speed | Reduction (adhesion-based) | - | [8][9] |

| RPE-1 | Filament Length | Elongation | 13.57 µm (vs 6.26 µm control) | [10] |

| RPE-1 | Adhesion Energy/Force | Reduction | - | [6][11] |

Cellular and Physiological Effects

This compound treatment induces significant changes in cell morphology, behavior, and signaling due to its potent effects on the actin cytoskeleton.

-

Cytoskeletal Reorganization: Cells treated with this compound exhibit a dramatic loss of the normal F-actin network, which is replaced by a clear perinuclear accumulation of F-actin aggregates.[5][12][13]

-

Cell Adhesion and Migration: It increases the number of focal adhesions while simultaneously decreasing their size.[6][11] This alteration in adhesion properties leads to a reduction in adhesion energy and force, which correlates with decreased migration speed in adhesion-dependent (mesenchymal) migration.[6][8][11] However, adhesion-independent (amoeboid) migration is not significantly affected.[6]

-

Cell Proliferation: this compound inhibits the proliferation of various cell types, including endothelial and tumor cells, at nanomolar concentrations.[1][11]

-

Gene Expression: Despite some functional similarities to jasplakinolide, this compound affects gene expression differently in HUVEC cells, suggesting distinct downstream signaling consequences.[2]

-

Hippo-YAP Signaling: The relationship between actin dynamics and the Hippo-YAP pathway is critical for mechanotransduction. Interestingly, the actin aggregation induced by this compound fails to disrupt the interaction between AMOTp130 and YAP, indicating a differential response compared to other methods of actin perturbation.[11]

Experimental Protocols

The characterization of this compound relies on several key biochemical and cell-based assays.

Actin Polymerization (Pyrene Assay)

This assay measures the change in fluorescence of pyrene-labeled G-actin as it incorporates into F-actin, providing a quantitative measure of bulk polymerization kinetics.

-

Reagents: G-actin buffer (G-buffer), 10x polymerization buffer (KMEI), ATP, pyrene-labeled G-actin, unlabeled G-actin, this compound or DMSO (vehicle control).

-

Preparation: Prepare a 1:9 mixture of pyrene-labeled to unlabeled G-actin monomers on ice to prevent premature polymerization.

-

Initiation: Add this compound (e.g., 1 µM final concentration) or DMSO to the actin monomer solution.

-

Measurement: Initiate polymerization by adding 1/10th volume of 10x polymerization buffer. Immediately transfer to a fluorometer.

-

Data Acquisition: Measure the increase in pyrene fluorescence (Excitation: ~365 nm, Emission: ~407 nm) over time at regular intervals. The resulting curve reflects the nucleation, elongation, and steady-state phases of polymerization.

TIRF Microscopy for Filament Dynamics

Total Internal Reflection Fluorescence (TIRF) microscopy allows for the direct visualization and quantification of individual actin filaments near a glass surface.

-

Surface Preparation: Prepare microscope slides with flow cells coated with a tethering protein (e.g., α-actinin) to attach filaments to the surface.

-

Reagent Mix: Prepare a solution containing fluorescently labeled G-actin (e.g., Atto488-actin), unlabeled G-actin, TIRF buffer (containing ATP and an oxygen scavenging system), and this compound at the desired concentration (e.g., 250-500 nM).

-

Imaging: Introduce the reagent mix into the flow cell and immediately begin acquiring images using a TIRF microscope equipped with a 100x oil immersion lens.

-

Analysis:

-

Nucleation: Count the number of new filaments that appear over time.

-

Elongation: Measure the change in length of individual filaments over time to calculate the elongation rate.

-

Depolymerization: Observe pre-polymerized, stabilized filaments after introducing a depolymerization buffer with or without this compound and measure the rate of shortening.[4]

-

Cofilin Competition Assay (Cosedimentation)

This assay determines if a compound prevents the binding of an ABP to F-actin.

-

Actin Polymerization: Polymerize unlabeled G-actin into F-actin.

-

Incubation: Incubate the pre-formed F-actin with cofilin in the presence of either this compound, a control compound (e.g., jasplakinolide), or vehicle (DMSO).

-

Ultracentrifugation: Pellet the F-actin and any bound proteins by high-speed centrifugation (e.g., >100,000 x g).

-

Analysis: Carefully separate the supernatant (containing unbound proteins) from the pellet (containing F-actin and bound proteins).

-

SDS-PAGE: Analyze the protein content of both the supernatant and pellet fractions using SDS-PAGE and Coomassie staining or Western blotting. A decrease in cofilin in the pellet fraction in the presence of this compound indicates competition for binding.[3]

Structure-Activity Relationship and Drug Development

The unique properties of this compound make it an interesting scaffold for drug development. Research into synthetic derivatives has revealed that its biological activity can be dramatically altered with minor structural modifications.

Notably, attempts to create simplified analogues have led to the paradoxical discovery of derivatives that act as nucleation inhibitors rather than stabilizers.[5][12] For example, the derivative LK701 was found to bind to the actin monomer but prevent its incorporation into filaments, thereby inhibiting nucleation.[5][12] This finding suggests that the miuraenamide scaffold can be tuned to either promote or inhibit actin polymerization, opening avenues for the development of highly specific actin-targeting therapeutics with tailored functionalities.[5][12][14]

Conclusion

This compound is a powerful actin-stabilizing agent with a mechanism that distinguishes it from other compounds in its class. Its ability to selectively block cofilin binding provides a unique method for studying the specific roles of cofilin-mediated actin dynamics in cell motility, division, and signaling.[2] The discovery that its chemical scaffold can be modified to completely invert its function from a stabilizer to an inhibitor underscores its potential in drug development for creating novel therapeutics that target the actin cytoskeleton with high specificity.[5][12]

References

- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 2. Evaluation of the actin binding natural compounds this compound and Chivosazole A [edoc.ub.uni-muenchen.de]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Turning the Actin Nucleating Compound Miuraenamide into Nucleation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modulation of cellular adhesion, contractility, and migration by MiuA: A comprehensive analysis of its biomechanical impact - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Actin stabilization in cell migration [frontiersin.org]

- 9. Actin stabilization in cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Actin stabilization in cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

Miuraenamide A: A Technical Guide to its Antimicrobial and Antifungal Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Miuraenamide A, a cyclodepsipeptide isolated from the slightly halophilic myxobacterium Paraliomyxa miuraensis, has demonstrated notable antifungal and antimicrobial activities. This technical guide provides an in-depth overview of the current understanding of this compound's biological effects, with a focus on its properties against microbial and fungal organisms. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the proposed mechanisms of action. The primary modes of action identified are the stabilization of actin filaments and the inhibition of the mitochondrial respiratory chain, making it a compound of interest for further investigation in drug development.

Introduction

Myxobacteria are a rich source of novel secondary metabolites with diverse biological activities. This compound, a hybrid polyketide-peptide antibiotic, is one such compound isolated from Paraliomyxa miuraensis[1][2][3][4][5][6]. Its unique structure, featuring a β-methoxyacrylate moiety, has been identified as crucial for its antimicrobial effects. While initial studies have highlighted its potent antifungal activity, this compound has also been shown to exhibit cytotoxicity against various tumor cell lines, primarily through its interaction with the actin cytoskeleton. This guide focuses specifically on its antimicrobial and antifungal characteristics to serve as a resource for researchers in the field.

Quantitative Antimicrobial and Antifungal Data

The antimicrobial activity of this compound appears to be selective, with pronounced effects against certain fungi and oomycetes, while being largely ineffective against bacteria. The available quantitative data on its inhibitory activity is summarized in the table below.

| Target Organism | Assay Type | Activity Measurement | Concentration | Reference(s) |

| Phytophthora capsici | Disk Diffusion Assay | Minimum Inhibition Dose | 25 ng/disk | [3] |

| Various Fungi and Yeasts | Not Specified | Moderate Inhibition | Not Specified | |

| Bacteria | Not Specified | Ineffective | Not Specified | |

| Bovine Heart Mitochondria | NADH Oxidase Inhibition Assay | IC50 | 50 µM |

Mechanism of Action

This compound exerts its antimicrobial and antifungal effects through at least two distinct mechanisms: stabilization of the actin cytoskeleton and inhibition of the mitochondrial respiratory chain.

Actin Filament Stabilization

The most well-documented mechanism of action for this compound is its ability to bind to and stabilize filamentous actin (F-actin). This prevents the natural dynamics of actin polymerization and depolymerization, which are essential for a multitude of cellular processes in eukaryotic microbes, including:

-

Cell Division (Cytokinesis): Disruption of the actin contractile ring.

-

Polarized Growth: Interference with the establishment and maintenance of cell polarity, crucial for hyphal extension in filamentous fungi.

-

Vesicular Transport: Impairment of the transport of vesicles containing enzymes and cell wall components.

-

Endocytosis: Inhibition of the uptake of nutrients and other molecules from the environment.

The stabilization of actin filaments leads to a cascade of downstream effects, ultimately resulting in cell cycle arrest and apoptosis.

Inhibition of Mitochondrial Respiratory Chain

This compound has been shown to inhibit NADH oxidase, a key component of the mitochondrial electron transport chain. This inhibition disrupts cellular respiration, leading to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS). The accumulation of ROS can cause significant oxidative stress, damaging cellular components such as lipids, proteins, and DNA, ultimately triggering apoptotic cell death.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound. These protocols are based on standard laboratory procedures and are intended to be adaptable for specific research needs.

Antifungal Susceptibility Testing: Disk Diffusion Assay

This protocol is adapted for testing the activity of this compound against oomycetes like Phytophthora capsici.

Materials:

-

This compound stock solution (in a suitable solvent, e.g., DMSO or methanol)

-

Sterile filter paper disks (6 mm diameter)

-

Culture of the target oomycete (e.g., P. capsici)

-

Appropriate agar medium (e.g., V8 juice agar or cornmeal agar)

-

Sterile petri dishes

-

Sterile water or broth for inoculum preparation

-

Spectrophotometer or hemocytometer

-

Incubator

Procedure:

-

Inoculum Preparation:

-

Grow the oomycete on agar plates until sufficient mycelial growth or sporangia are produced.

-

To prepare a zoospore suspension, flood the plates with sterile, cold (4°C) distilled water and incubate at 4°C for 30 minutes, followed by room temperature for 30 minutes to induce zoospore release.

-

Adjust the concentration of the zoospore suspension to a standardized level (e.g., 1 x 10^5 zoospores/mL) using a hemocytometer.

-

-

Plate Inoculation:

-

Using a sterile spreader, evenly inoculate the surface of the agar plates with the prepared zoospore suspension.

-

Allow the plates to dry in a laminar flow hood for 15-20 minutes.

-

-

Disk Application:

-

Impregnate sterile filter paper disks with a known amount of this compound solution (e.g., to achieve a final dose of 25 ng/disk).

-

As a negative control, use disks impregnated with the solvent alone.

-

Aseptically place the disks onto the surface of the inoculated agar plates.

-

-

Incubation:

-

Incubate the plates at the optimal growth temperature for the target organism (e.g., 25-28°C) for 24-72 hours, or until sufficient growth is observed in the control plates.

-

-

Data Analysis:

-

Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters. The minimum inhibition dose is the lowest amount of the compound that produces a clear zone of inhibition.

-

NADH Oxidase Inhibition Assay

This protocol provides a general method for assessing the inhibitory effect of this compound on NADH oxidase activity, which can be adapted for use with isolated mitochondria or cell lysates.

Materials:

-

This compound stock solution

-

Isolated mitochondria or cell lysate containing NADH oxidase

-

Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)

-

NADH solution (substrate)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Reaction Mixture Preparation:

-

In a cuvette, prepare a reaction mixture containing the assay buffer and the mitochondrial preparation or cell lysate.

-

Add varying concentrations of this compound to different cuvettes. Include a control cuvette with the solvent alone.

-

Pre-incubate the mixture at a constant temperature (e.g., 30°C) for a few minutes to allow the inhibitor to interact with the enzyme.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding a known concentration of NADH to the cuvette.

-

-

Measurement of Activity:

-

Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.

-

Record the absorbance at regular time intervals for a set period.

-

-

Data Analysis:

-

Calculate the initial rate of the reaction for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the NADH oxidase activity.

-

Conclusion and Future Directions

This compound is a promising natural product with potent antifungal activity, primarily against oomycetes and some fungi. Its dual mechanism of action, involving both actin stabilization and mitochondrial inhibition, makes it an interesting candidate for further drug development, particularly in the context of rising antifungal resistance.

Future research should focus on:

-

Expanding the Antifungal Spectrum: A comprehensive evaluation of the MIC values of this compound against a broader range of clinically relevant fungi and yeasts is necessary.

-

Elucidating Downstream Signaling: Further studies are needed to delineate the precise signaling cascades that are triggered by actin stabilization and mitochondrial dysfunction in fungal cells, leading to apoptosis.

-

Structure-Activity Relationship (SAR) Studies: Continued synthesis and biological evaluation of this compound analogs will be crucial for optimizing its antifungal activity and reducing potential cytotoxicity, paving the way for the development of novel antifungal therapeutics.

References

- 1. Isolation and Biosynthetic Analysis of Haliamide, a New PKS-NRPS Hybrid Metabolite from the Marine Myxobacterium Haliangium ochraceum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Genomic Analysis of the Rare Slightly Halophilic Myxobacterium “Paraliomyxa miuraensis” SMH-27-4, the Producer of the Antibiotic this compound [mdpi.com]

- 4. Draft Genome Sequence of Pseudenhygromyxa sp. Strain WMMC2535, a Marine Ascidian-Associated Bacterium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. mdpi.com [mdpi.com]

Miuraenamide A and the Inhibition of NADH Oxidase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the inhibitory effects of miuraenamide A on NADH oxidase. This compound, a cyclic depsipeptide of myxobacterial origin, has been identified as a potent modulator of cellular processes. While its effects on actin polymerization are more widely studied, its ability to inhibit NADH oxidase presents a compelling avenue for research, particularly in the context of antimicrobial and anticancer drug development. This document provides a comprehensive overview of the available data, outlines plausible experimental methodologies, and discusses the potential signaling implications of this inhibition.

Quantitative Inhibition Data

The primary quantitative data available for the inhibition of NADH oxidase by this compound is its half-maximal inhibitory concentration (IC50). This value provides a standardized measure of the compound's potency in inhibiting the enzyme's activity.

| Compound | IC50 (µM) | Target Enzyme System |

| This compound | 50 | NADH oxidase[1] |

| Miuraenamide B | 50 | NADH oxidase[1] |

Note: The available literature indicates a single reported IC50 value for both this compound and B, suggesting comparable in vitro potency against the targeted NADH oxidase system.

Proposed Mechanism of Action

This compound's inhibitory action on NADH oxidase is suggested to be analogous to that of β-methoxyacrylate antibiotics.[1] These antibiotics are known to target the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain.[2] They specifically inhibit the Qo site of cytochrome c reductase, thereby blocking the transfer of electrons from ubiquinol to cytochrome c. This disruption of the electron transport chain leads to an inhibition of cellular respiration and a decrease in ATP production.

References

Total Synthesis of Miuraenamide A and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miuraenamide A is a cyclodepsipeptide natural product first isolated from the slightly halophilic myxobacterium Paraliomyxa miuraensis. It has garnered significant attention within the scientific community due to its potent biological activities, including antimicrobial and antitumor effects. The primary mechanism of action of this compound is the stabilization of actin filaments, a critical component of the eukaryotic cytoskeleton. This interference with actin dynamics disrupts essential cellular processes such as cell division, migration, and proliferation, making this compound and its derivatives promising candidates for further investigation in drug discovery and development. This technical guide provides an in-depth overview of the total synthesis of this compound and its derivatives, complete with detailed experimental protocols, quantitative data, and visualizations of the relevant biological pathways.

Synthetic Strategies

Two primary strategies have emerged for the total synthesis of this compound: a convergent approach featuring a key Suzuki-Miyaura coupling and a peptide modification strategy.

Convergent Synthesis via Suzuki-Miyaura Coupling (Ojima et al.)

This approach involves the synthesis of two key fragments: an unsaturated hydroxycarboxylic acid moiety and a tripeptide unit. These fragments are then coupled and subsequently cyclized to afford the macrolactam core of this compound. A key step in the synthesis of the polyketide fragment is a Suzuki-Miyaura coupling, which efficiently constructs the carbon-carbon bond with high stereocontrol. The overall yield for this compound via this route has been reported to be 3.2% over the longest linear sequence.[1]

Peptide Modification Approach (Kazmaier et al.)

This strategy utilizes a pre-formed cyclic peptide containing a glycine residue. The glycine subunit is then elaborated through a sequence of reactions, including an aldol reaction, oxidation, and methylation, to install the unusual α,β-unsaturated dehydroamino acid side chain characteristic of this compound.[2] This approach offers flexibility for the late-stage introduction of diversity, facilitating the synthesis of various derivatives for structure-activity relationship (SAR) studies.

Quantitative Data

The following tables summarize the yields for the key steps in the synthesis of this compound and the cytotoxic activities of this compound and its derivatives against various cancer cell lines.

Table 1: Selected Yields in the Total Synthesis of this compound (Ojima et al.)

| Step | Reactants | Product | Yield (%) |

| Suzuki-Miyaura Coupling | Vinyl iodide precursor, boronic ester | Diene intermediate | 85 |

| Esterification | Unsaturated carboxylic acid, protected tripeptide | Linear depsipeptide precursor | 78 |

| Macrolactamization | Linear depsipeptide precursor | Protected this compound | 55 |

| Deprotection | Protected this compound | This compound | 92 |

| Overall Yield (Longest Linear Sequence) | This compound | 3.2 |

Table 2: Cytotoxicity (IC50) of this compound and Its Derivatives

| Compound | HCT-116 (Colon Cancer) (µM) | U-2 OS (Osteosarcoma) (µM) | Other Cell Lines (µM) | Reference |

| This compound | 0.058 | 0.045 | HeLa: 0.03 | [3] |

| Derivative 11a | 0.12 | 0.08 | - | [3] |

| Derivative 14a | >10 | >10 | - | [3] |

| Derivative 15a | 0.78 | 0.55 | - | [3] |

| Derivative 16a | 0.09 | 0.06 | - | [3] |

| Derivative 16b | 0.15 | 0.11 | - | [3] |

Experimental Protocols

Key Experiment: Suzuki-Miyaura Coupling (Ojima et al.)

Objective: To couple the vinyl iodide and boronic ester fragments to form the diene core of the unsaturated hydroxycarboxylic acid moiety.

Materials:

-

Vinyl iodide precursor (1.0 equiv)

-

Boronic ester (1.5 equiv)

-

Pd(PPh3)4 (0.1 equiv)

-

Na2CO3 (3.0 equiv)

-

Toluene/H2O (4:1 mixture)

-

Argon atmosphere

Procedure:

-

To a flame-dried flask under an argon atmosphere, add the vinyl iodide precursor, boronic ester, and Na2CO3.

-

Add the toluene/H2O solvent mixture and degas the solution with argon for 15 minutes.

-

Add the Pd(PPh3)4 catalyst and heat the reaction mixture to 80 °C.

-

Monitor the reaction progress by TLC. Upon completion, cool the reaction to room temperature.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired diene product.

Key Experiment: Peptide Coupling (Representative Protocol)

Objective: To form the amide bond between two amino acid or peptide fragments.

Materials:

-

N-protected amino acid/peptide (1.0 equiv)

-

C-protected amino acid/peptide (1.0 equiv)

-

HATU (1.1 equiv)

-

DIPEA (2.0 equiv)

-

Anhydrous DMF

-

Argon atmosphere

Procedure:

-

Dissolve the N-protected amino acid/peptide in anhydrous DMF in a flame-dried flask under an argon atmosphere.

-

Add DIPEA and HATU to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

-

Add the C-protected amino acid/peptide to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4 and concentrate in vacuo.

-

Purify the crude product by flash column chromatography or recrystallization.

Signaling Pathway and Experimental Workflow

This compound and the Actin Cytoskeleton Signaling Pathway

This compound exerts its biological effects by directly binding to and stabilizing filamentous actin (F-actin). This stabilization disrupts the dynamic equilibrium between actin polymerization and depolymerization, a process tightly regulated by a complex signaling network. Key players in this network include the Rho family of small GTPases (Rho, Rac, and Cdc42), which act as molecular switches to control actin organization. The following diagram illustrates the signaling pathway leading to actin polymerization and how this compound is believed to interfere with this process.

References

A Deep Dive into the Structural and Functional Similarities of Miuraenamide A and Jasplakinolide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural and functional characteristics of two potent actin-stabilizing cyclodepsipeptides: miuraenamide A and jasplakinolide. Both compounds are of significant interest in cell biology and oncology due to their profound effects on the actin cytoskeleton. This document outlines their structural similarities, comparative biological activities, and detailed experimental protocols for their study, providing a valuable resource for researchers in the field.

Core Structural Features: A Tale of Two Cyclodepsipeptides

This compound and jasplakinolide share a common macrocyclic depsipeptide scaffold, which is crucial for their biological activity. A detailed comparison reveals both striking similarities and subtle, yet functionally significant, differences.

Jasplakinolide , originally isolated from a marine sponge of the Jaspis genus, is a 19-membered macrocycle.[1] Its structure is composed of a tripeptide unit containing L-alanine, N-methyl-2-bromotryptophan, and a β-tyrosine residue. This peptide portion is linked to a polyketide-derived ω-hydroxy acid, forming the characteristic cyclic ester (lactone) linkage of a depsipeptide.

This compound , a product of the myxobacterium Paraliomixa miuraensis, is also a cyclodepsipeptide antibiotic.[2] Structurally, it is closely related to jasplakinolide, featuring a similar macrocyclic ring size and a tripeptide core.[2] Key components of its structure include a brominated tyrosine residue, analogous to the bromotryptophan in jasplakinolide, and an alanine residue.

The critical distinctions lie in the specific amino acid residues and the polyketide portion of the macrolactone. These structural nuances are thought to be responsible for the observed differences in their interactions with actin-binding proteins.

Comparative Data Presentation

The following table summarizes the key physicochemical and biological properties of this compound and jasplakinolide. While both are potent actin stabilizers, direct side-by-side comparative quantitative data in the same experimental systems are limited in the literature.

| Property | This compound | Jasplakinolide | Reference(s) |

| Molecular Formula | C36H45BrN4O7 | C36H45BrN4O6 | [3] |

| Molecular Weight | Not explicitly found | 709.67 g/mol | [4] |

| Source | Paraliomixa miuraensis (Myxobacterium) | Jaspis sp. (Marine Sponge) | [2][5] |

| Core Structure | Cyclodepsipeptide | Cyclodepsipeptide | [2][5] |

| IC50 (PC3 Prostate Cancer Cells) | Not explicitly found | 35 nM | [4] |

| Binding Affinity (Kd) for F-actin | Not explicitly found | ~15 nM | [6] |

| Effect on Cofilin Binding to F-actin | Competitive Inhibition | No effect | [7] |

| Effect on Gelsolin Binding to F-actin | No effect | No effect | [7] |

| Effect on Arp2/3 Binding to F-actin | No effect | No effect | [7] |

Mechanism of Action: More Than Just Actin Stabilization

Both this compound and jasplakinolide exert their primary biological effects by targeting filamentous actin (F-actin). They are potent inducers of actin polymerization and stabilizers of pre-existing actin filaments, leading to an accumulation of F-actin within the cell.[2][5] This disruption of the dynamic equilibrium between globular actin (G-actin) and F-actin has profound consequences for cellular processes that rely on a functional actin cytoskeleton, including cell motility, division, and morphology.

A crucial point of divergence in their mechanisms lies in their interaction with the actin-binding protein cofilin. While both compounds stabilize F-actin, this compound has been shown to competitively inhibit the binding of cofilin to F-actin.[7] In contrast, jasplakinolide does not interfere with cofilin's interaction with F-actin.[7] This differential activity suggests that this compound may offer a more nuanced tool for dissecting the roles of specific actin-binding proteins in cellular processes. Neither compound appears to affect the binding of gelsolin or the Arp2/3 complex to F-actin.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the activity of this compound and jasplakinolide.

Actin Polymerization Assay (Pyrene-Based)

This assay measures the rate and extent of actin polymerization in vitro. It utilizes pyrene-labeled G-actin, which exhibits increased fluorescence upon incorporation into F-actin.

Materials:

-

G-actin (unlabeled and pyrene-labeled)

-

General Actin Buffer (G-buffer): 2 mM Tris-HCl (pH 8.0), 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT

-

10x Polymerization Buffer (KMEI): 500 mM KCl, 10 mM MgCl₂, 10 mM EGTA, 100 mM Imidazole-HCl (pH 7.0)

-

This compound or Jasplakinolide stock solution (in DMSO)

-

Fluorometer

Procedure:

-

Prepare a working solution of G-actin containing 5-10% pyrene-labeled G-actin in G-buffer on ice.

-

Add the desired concentration of this compound, jasplakinolide, or DMSO (vehicle control) to the G-actin solution.

-

Initiate polymerization by adding 1/10th volume of 10x Polymerization Buffer.

-

Immediately transfer the reaction mixture to a fluorometer cuvette and record the fluorescence intensity over time at an excitation wavelength of 365 nm and an emission wavelength of 407 nm.[8]

-

The increase in fluorescence corresponds to the rate of actin polymerization.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the impact of the compounds on cell viability and proliferation.

Materials:

-

Cell line of interest (e.g., HeLa, PC3)

-

Complete cell culture medium

-

This compound or Jasplakinolide

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or jasplakinolide for the desired duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[1]

-

Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[1]

-

Measure the absorbance at 570 nm using a microplate reader.[6]

-

Calculate the percentage of cell viability relative to the untreated control to determine the IC50 value.

Cell Migration Assay (Transwell Assay)

This assay evaluates the effect of the compounds on cell migration through a porous membrane.

Materials:

-

Transwell inserts (e.g., 8 µm pore size)

-

24-well plates

-

Cell line of interest

-

Serum-free and serum-containing cell culture medium

-

This compound or Jasplakinolide

-

Cotton swabs

-

Methanol (for fixation)

-

Staining solution (e.g., Crystal Violet or Giemsa)

-

Microscope

Procedure:

-

Seed cells in the upper chamber of the Transwell inserts in serum-free medium containing the desired concentration of this compound, jasplakinolide, or vehicle control.

-

Fill the lower chamber with medium containing a chemoattractant (e.g., 10% FBS).

-

Incubate the plate for a period sufficient for cell migration to occur (e.g., 6-24 hours).

-

After incubation, remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

-